molecular formula C16H12N4NaO9PS B13768839 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt CAS No. 68133-29-9

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt

Cat. No.: B13768839
CAS No.: 68133-29-9
M. Wt: 490.3 g/mol
InChI Key: XQCKBVYUAFMPIN-UHFFFAOYSA-M
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Description

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxylic acid group, and azo linkage, making it a versatile molecule in chemical research.

Preparation Methods

The synthesis of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the carboxylic acid group and the azo linkage. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes and pigments due to its azo linkage, which imparts color properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amines, which may interact with biological molecules. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt stands out due to its unique combination of functional groups. Similar compounds include:

Properties

CAS No.

68133-29-9

Molecular Formula

C16H12N4NaO9PS

Molecular Weight

490.3 g/mol

IUPAC Name

sodium;5-oxo-4-[(3-phosphonophenyl)diazenyl]-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C16H13N4O9PS.Na/c21-15-13(18-17-9-2-1-3-11(8-9)30(24,25)26)14(16(22)23)19-20(15)10-4-6-12(7-5-10)31(27,28)29;/h1-8,13H,(H,22,23)(H2,24,25,26)(H,27,28,29);/q;+1/p-1

InChI Key

XQCKBVYUAFMPIN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(O)O)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)[O-].[Na+]

Origin of Product

United States

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